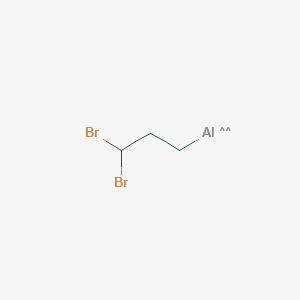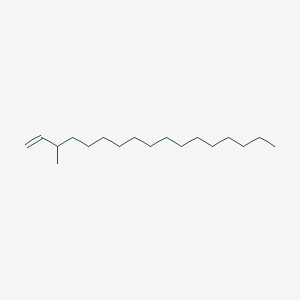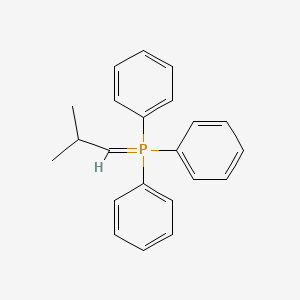
Phosphorane, (2-methylpropylidene)triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorane, (2-methylpropylidene)triphenyl- is an organophosphorus compound with the molecular formula C22H23P. It is a member of the phosphorane family, which are pentavalent phosphorus compounds. This compound is characterized by the presence of a phosphorus atom bonded to four phenyl groups and one 2-methylpropylidene group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorane, (2-methylpropylidene)triphenyl- can be synthesized through the reaction of triphenylphosphine with an appropriate alkylidene halide under controlled conditions. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the triphenylphosphine, followed by the addition of the alkylidene halide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of phosphorane, (2-methylpropylidene)triphenyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorane, (2-methylpropylidene)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and related phosphines.
Substitution: Various substituted phosphoranes depending on the reagents used.
Scientific Research Applications
Phosphorane, (2-methylpropylidene)triphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphorane, (2-methylpropylidene)triphenyl- involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation and cleavage of phosphorus-carbon bonds, as well as the stabilization of reactive intermediates.
Comparison with Similar Compounds
Phosphorane, (2-methylpropylidene)triphenyl- can be compared with other similar compounds, such as:
Triphenylphosphine: Lacks the alkylidene group and has different reactivity.
Phosphorane, (methylidene)triphenyl-: Contains a methylidene group instead of a 2-methylpropylidene group, leading to different chemical properties.
Phosphorane, (ethylidene)triphenyl-: Contains an ethylidene group, which also affects its reactivity and applications.
The uniqueness of phosphorane, (2-methylpropylidene)triphenyl- lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
21960-27-0 |
|---|---|
Molecular Formula |
C22H23P |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-methylpropylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H23P/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3 |
InChI Key |
NUHNKKUZZUAGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



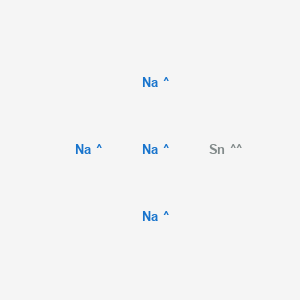
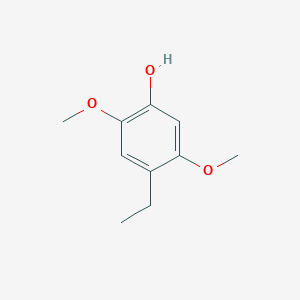
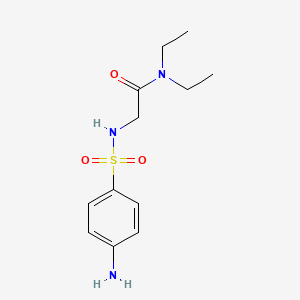

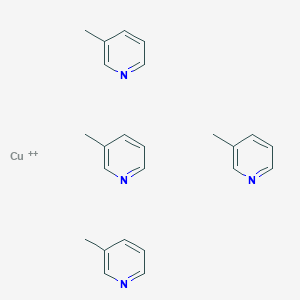
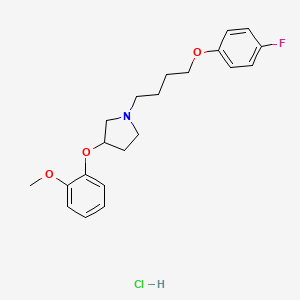
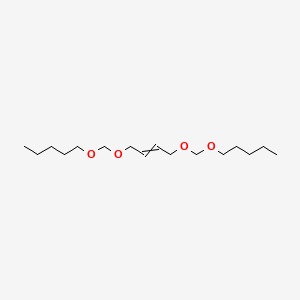
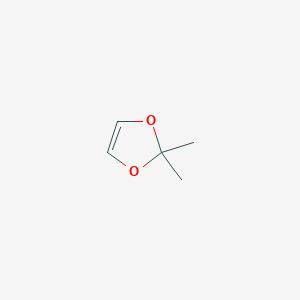
![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)
